3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and methoxy substituents on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide typically involves multiple stepsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxy-N,N-dimethylbenzamide
- 4-Chloro-3-methoxy-N,N-dimethylbenzamide
- 3-Bromo-4-chloro-N,N-dimethylbenzamide
Uniqueness
3-Bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H11BrClNO2 |
---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-4-7(11)9(12)8(5-6)15-3/h4-5H,1-3H3 |
InChI Key |
KYJCCQSJYGVMQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C(=C1)Br)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.